Ethyl 3-nitro-4-(3-oxo-5-phenylisoxazol-2(3H)-yl)benzoate
Overview
Description
Ethyl 3-nitro-4-(3-oxo-5-phenylisoxazol-2(3H)-yl)benzoate is a synthetic organic compound that belongs to the class of isoxazole derivatives Isoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-nitro-4-(3-oxo-5-phenylisoxazol-2(3H)-yl)benzoate typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of a β-keto ester with hydroxylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the isoxazole moiety.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Various substitution reactions can occur, especially on the aromatic rings, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Oxidized derivatives of the phenyl or isoxazole rings.
Reduction: Amino derivatives.
Substitution: Various substituted isoxazole or benzoate derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving isoxazole derivatives.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of Ethyl 3-nitro-4-(3-oxo-5-phenylisoxazol-2(3H)-yl)benzoate would depend on its specific biological target. Generally, isoxazole derivatives can interact with enzymes or receptors, modulating their activity. The nitro group may also play a role in redox reactions within biological systems.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-nitro-4-(3-oxo-5-methylisoxazol-2(3H)-yl)benzoate
- Ethyl 3-nitro-4-(3-oxo-5-ethylisoxazol-2(3H)-yl)benzoate
Uniqueness
Ethyl 3-nitro-4-(3-oxo-5-phenylisoxazol-2(3H)-yl)benzoate is unique due to the presence of the phenyl group, which can influence its chemical reactivity and biological activity compared to other similar compounds with different substituents.
Properties
IUPAC Name |
ethyl 3-nitro-4-(3-oxo-5-phenyl-1,2-oxazol-2-yl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O6/c1-2-25-18(22)13-8-9-14(15(10-13)20(23)24)19-17(21)11-16(26-19)12-6-4-3-5-7-12/h3-11H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMTZVNYTOWBTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2C(=O)C=C(O2)C3=CC=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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